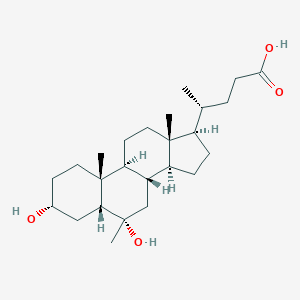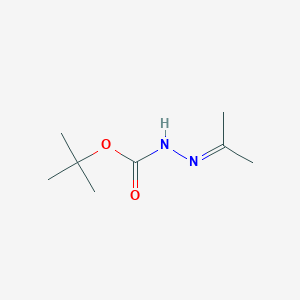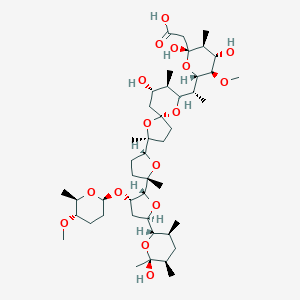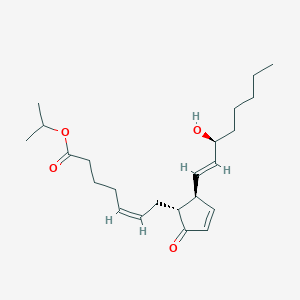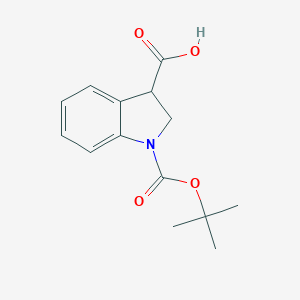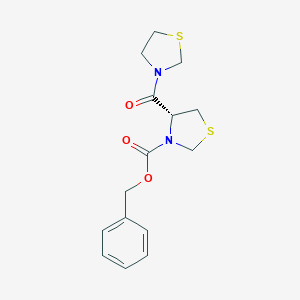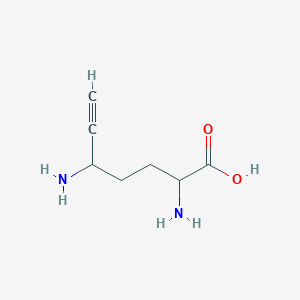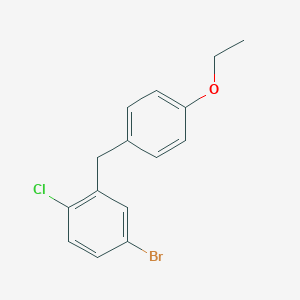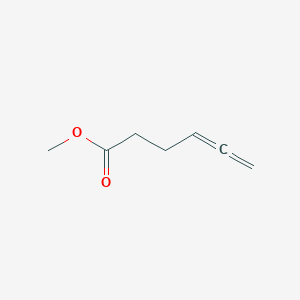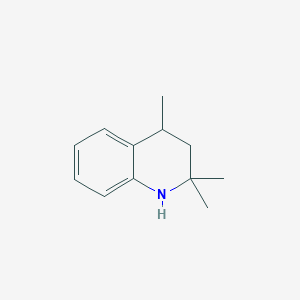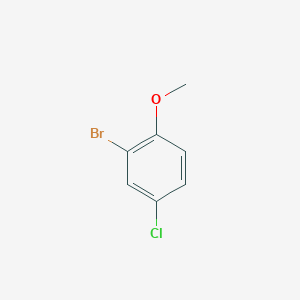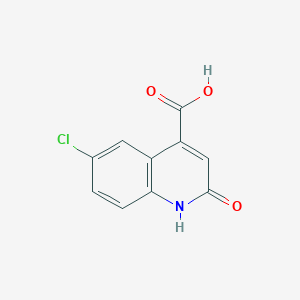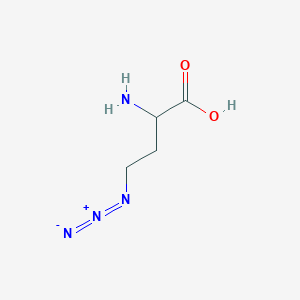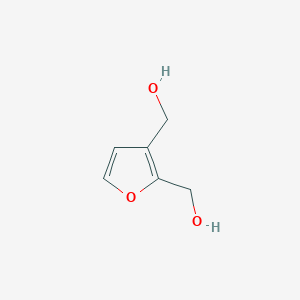
2,3-Bis(hydroxymethyl)furan
Descripción general
Descripción
Synthesis Analysis
The enzymatic synthesis of biobased polyesters using “2,5-bis(hydroxymethyl)furan” (a related compound) as the building block has been explored, highlighting the potential for green manufacturing processes. Yi Jiang et al. (2014) demonstrated the successful polymerization of this furan derivative with various diacid ethyl esters, producing novel biobased furan polyesters with desirable molecular weights and properties (Jiang et al., 2014). Moreover, Zhi Xia et al. (2020) optimized the catalytic synthesis of “2,5-bis(hydroxymethyl)furan” (BHMF) from 5-hydroxymethylfurfual using recombinant Saccharomyces cerevisiae, achieving high selectivity and yield, which underscores the potential of biotechnological routes for its production (Xia et al., 2020).
Molecular Structure Analysis
The molecular structure of “2,5-bis(hydroxymethyl)furan” and its derivatives has been extensively studied. Jun Wang et al. (2005) synthesized a derivative and analyzed its X-ray crystal structures, providing insights into the spatial arrangement and reactivity of these molecules (Wang et al., 2005).
Chemical Reactions and Properties
The chemical reactivity of “2,5-bis(hydroxymethyl)furan” derivatives towards various catalytic and biocatalytic processes has been a subject of research. For instance, Yongming Xu et al. (2018) reported on the selective synthesis of “2,5-bis(aminomethyl)furan” through enhanced catalytic dehydration-hydrogenation, demonstrating the compound's versatility in chemical transformations (Xu et al., 2018).
Physical Properties Analysis
The physical properties of “2,5-bis(hydroxymethyl)furan”-based polyesters, such as their molecular weights and the effects of methylene units in the dicarboxylic segments on these properties, have been characterized, revealing the material's potential for various applications (Jiang et al., 2014).
Chemical Properties Analysis
The catalytic and enzymatic routes to synthesize “2,5-bis(hydroxymethyl)furan” highlight its chemical properties, including reactivity towards hydrogenation and selectivity in synthesis processes. The use of recombinant yeast for synthesis showcases the compound's adaptability in green chemistry applications (Xia et al., 2020).
Aplicaciones Científicas De Investigación
Biobased Polyester Synthesis : "2,5-Bis(hydroxymethyl)furan" (a related compound) has been used as a biobased rigid diol in the enzymatic synthesis of novel furan polyesters, which have potential applications in sustainable materials (Jiang et al., 2014).
Catalytic Reduction in Biorefinery : This compound is a key product in the catalytic reduction of biomass-derived furanic compounds, playing a significant role in biorefinery and the production of biofuels (Nakagawa et al., 2013).
Polymer and Macrocycle Synthesis : "2,5-Bis(hydroxymethyl)furan" is used for synthesizing polymers and macrocycle polyethers, with efficient biocatalytic methods developed for its production from 5-hydroxymethylfurfural (Xia et al., 2020).
Chemical Synthesis : It is a building block in chemical synthesis, such as in the isolation of unsubstituted porphyrinogen and oxaporphyrinogen (Taniguchi et al., 2001).
Catalytic Synthesis : Gold sub-nano clusters have been used as catalysts for the hydrogenation of 2-hydroxymethyl-5-furfural to 2,5-bis(hydroxymethyl)furan, showing high efficiency and selectivity (Ohyama et al., 2013).
Catalytic Transfer Hydrogenation : This compound is also obtained through catalytic transfer hydrogenation of biomass-based 5-hydroxymethylfurfural, which is an attractive green route for synthesis (Wang et al., 2017).
Natural Product Synthesis : It has been isolated as a natural product from terrestrial Streptomyces sp., showing potential in the production of natural compounds (Fotso et al., 2008).
Biocatalytic Conversion : Different green biocatalytic methods have been investigated for the transformation of 5-hydroxymethylfurfural to disubstituted furan derivatives, including 2,5-bis(hydroxymethyl)furan (Petri et al., 2018).
Catalytic Synthesis in Resin Production : It is significant in the production of resins, fibers, and polymers, with novel copper-iron bimetallic nanocatalysts being used for its synthesis (Elsayed et al., 2020).
Catalytic Hydrogenation and Etherification : Its selective hydrogenation and etherification have been studied, highlighting its potential in biodiesel production (Han et al., 2016).
Safety And Hazards
Direcciones Futuras
BHMF is a promising compound with numerous applications as a monomer for bio-materials and fuels . The development of efficient “green” catalytic technologies for the processing of bioavailable compounds, namely, the synthesis of catalysts and the selection of optimal process conditions, is a key area of future research .
Propiedades
IUPAC Name |
[2-(hydroxymethyl)furan-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c7-3-5-1-2-9-6(5)4-8/h1-2,7-8H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOGYZZRPOIMNHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Bis(hydroxymethyl)furan | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



